molecular formula C7H9NO3 B13581125 2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid

2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid

Cat. No.: B13581125
M. Wt: 155.15 g/mol
InChI Key: IOEJHCWGMWMPEQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-bromoacetophenone with hydroxylamine hydrochloride can yield the oxazole ring, which can then be further functionalized to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid, while reduction may produce oxazoline derivatives.

Scientific Research Applications

2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(1,2-oxazol-4-yl)propanoic acid: Similar structure but with the oxazole ring substituted at a different position.

    2-Methyl-3-(1,2-thiazol-3-yl)propanoic acid: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-Methyl-3-(1,2-oxazol-5-yl)propanoic acid: Another positional isomer with the oxazole ring substituted at a different position.

Uniqueness

2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the oxazole ring and the propanoic acid moiety provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-3-(1,2-oxazol-3-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5(7(9)10)4-6-2-3-11-8-6/h2-3,5H,4H2,1H3,(H,9,10)

InChI Key

IOEJHCWGMWMPEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NOC=C1)C(=O)O

Origin of Product

United States

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